molecular formula C11H12Cl2N2O2 B3125803 ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate CAS No. 329712-84-7

ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate

Cat. No.: B3125803
CAS No.: 329712-84-7
M. Wt: 275.13 g/mol
InChI Key: ADPSMTFVUBHIMA-GDNBJRDFSA-N
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Description

Ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate is a synthetic organic compound with the molecular formula C11H13ClN2O2

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-4-5-8(12)7(9)2/h4-6,14H,3H2,1-2H3/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPSMTFVUBHIMA-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C(=CC=C1)Cl)C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-chloro-2-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazines or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:

    Ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl (2Z)-2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate: Similar structure but with a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate, with the molecular formula C11H12Cl2N2O2\text{C}_{11}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2 and a molecular weight of approximately 275.13 g/mol, is a compound that belongs to the class of hydrazones. Its unique structural properties make it a candidate for various biological and chemical applications.

Chemical Structure

The compound features a chloroacetate moiety and a hydrazone functional group, which contribute to its reactivity and potential biological activity. The presence of chlorine and hydrazone functionalities suggests that it could interact with biological systems in significant ways.

Preparation Methods

The synthesis typically involves the reaction of ethyl chloroacetate with 3-chloro-4-methylphenylhydrazine in the presence of a base such as sodium hydroxide. The reaction conditions are crucial for forming the desired hydrazone linkage, often requiring heating to promote condensation.

Preliminary studies indicate that compounds containing hydrazone functionalities can exhibit various biological activities. This compound may interact with specific molecular targets, leading to inhibition or modulation of enzyme activity. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, altering their structure and function.

Potential Applications

  • Pharmaceutical Research : Investigated for its potential therapeutic properties, including:
    • Anticancer Activity : Compounds with similar structures have shown promise in cancer research.
    • Anti-inflammatory Effects : The compound may influence pathways associated with inflammation.
  • Enzyme Inhibition Studies : Used in research to study enzyme-ligand interactions, potentially leading to the development of new inhibitors.
  • Chemical Synthesis : Serves as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate1241693-02-6Methoxy substitutionAnticancer, anti-inflammatory
Ethyl 2-chloro-2-(3-methylphenyl)hydrazonoacetate148367-95-7Methyl substitutionEnzyme inhibition studies
Ethyl (Z)-2-chloro-2-(4-methoxyphenyl)hydrazonoacetate12218955Methoxy groupDiverse biological assays

Q & A

Q. What is the standard synthetic route for ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via diazo coupling: a chilled solution of 3-chloropentane-2,4-dione (or ethyl 2-chloro-3-oxobutanoate) in ethanol reacts with a pre-formed benzenediazonium chloride solution. Sodium acetate trihydrate is added as a base, and the reaction is maintained at 273 K to minimize side reactions. Post-reaction, the product is recrystallized from ethanol, yielding ~80% purity. Key optimizations include slow addition of the diazonium salt (over 20 minutes) and strict temperature control to prevent decomposition .

Q. How is the Z-configuration of the hydrazinylidene moiety confirmed experimentally?

The Z-configuration is determined via X-ray crystallography. The planar Caryl–NH–N=C unit exhibits a torsion angle of 0.8° between the aryl and hydrazinylidene groups, confirming the syn-periplanar arrangement. Hydrogen bonding between the amino group and carbonyl oxygen further stabilizes this configuration, as observed in helical chain formation along the crystal lattice .

Q. What types of heterocyclic reactions does this compound participate in, and what are the typical reagents used?

The compound undergoes heteroannulation reactions to form spiroheterocycles (e.g., thiazolidinones, pyrazoles). For example, refluxing with dimethyl but-2-ynedioate in ethanol yields thiazolidinone derivatives. Reagents like acetic acid or sodium acetate are used to catalyze cyclization, while polar aprotic solvents (e.g., DMF) enhance reaction rates .

Advanced Research Questions

Q. How does the hydrogen-bonding network in the crystal lattice influence the compound’s reactivity and solid-state stability?

The amino group forms an N–H···O hydrogen bond (2.89 Å) with the carbonyl oxygen of a neighboring molecule, creating helical chains along the b-axis. This network stabilizes the Z-configuration and reduces susceptibility to hydrolysis. Disruption of this lattice (e.g., via solvent polarity changes) increases isomerization risk, impacting reaction outcomes .

Q. How do substituents on the phenyl ring (e.g., methoxy vs. methyl) alter reaction pathways in heterocyclic synthesis?

Electron-donating groups (e.g., methoxy) increase electron density at the hydrazinylidene nitrogen, favoring nucleophilic attack at the α-carbon. For example, 4-methoxy derivatives show faster cyclization with DMAD (dimethyl acetylenedicarboxylate) compared to methyl-substituted analogs. Steric effects from 2-methyl groups, however, may hinder access to the reactive site .

Q. What analytical methods are critical for resolving isomerization during synthesis, and how can dynamic processes be quantified?

Isomerization between Z/E forms is monitored via:

  • VT-NMR : Variable-temperature NMR reveals exchange peaks between isomers, with activation energy calculated using the Eyring equation.
  • SCXRD : Single-crystal X-ray diffraction confirms dominant configurations in solid-state intermediates.
  • DFT calculations : Gibbs free energy differences between isomers predict equilibrium ratios under specific conditions (e.g., solvent dielectric constant) .

Methodological Notes

  • Synthetic Optimization : Use ice baths to maintain ≤273 K during diazonium salt addition to prevent thermal decomposition .
  • Crystallization : Ethanol recrystallization at 4°C enhances crystal purity; slow cooling minimizes defects .
  • Isomer Tracking : Employ HPLC with a chiral column (e.g., Chiralpak IA) to separate Z/E forms during kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate
Reactant of Route 2
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ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate

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